“(3-(Benzyloxy)-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C15H16O3 . It is also known as 4-Benzyloxy-3-methoxybenzyl alcohol . The compound is typically available in the form of crystals, powder, or crystalline powder .
The molecular structure of “(3-(Benzyloxy)-4-methoxyphenyl)methanol” can be represented by the SMILES string COC1=CC(CO)=CC=C1OCC1=CC=CC=C1
. This indicates that the compound contains a benzene ring with methoxy (OCH3) and benzyloxy (OC6H5) substituents .
(3-(Benzyloxy)-4-methoxyphenyl)methanol is an organic compound with the molecular formula CHO. This compound features a unique structure characterized by a benzyloxy group, a methoxy group, and a hydroxymethyl group attached to a phenyl ring. The compound is classified as an aromatic alcohol and has garnered interest in various fields including organic chemistry, medicinal chemistry, and materials science due to its potential biological activities and applications in synthesis.
The synthesis of (3-(Benzyloxy)-4-methoxyphenyl)methanol typically involves several key steps:
In industrial settings, the production of this compound often employs similar synthetic routes but on a larger scale. Reaction conditions are optimized for higher yields and purity, frequently utilizing continuous flow reactors and automated systems to ensure consistent quality.
The molecular structure of (3-(Benzyloxy)-4-methoxyphenyl)methanol can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to characterize this compound, revealing distinct signals that correspond to its unique carbon environments. For instance, NMR spectra typically show peaks indicative of aromatic protons and methoxy protons, confirming the presence of the expected functional groups.
(3-(Benzyloxy)-4-methoxyphenyl)methanol can participate in various chemical reactions due to its functional groups:
The specific conditions for these reactions (e.g., temperature, solvent choice, catalysts) can significantly influence yields and selectivity.
(3-(Benzyloxy)-4-methoxyphenyl)methanol exhibits several notable physical and chemical properties:
The compound's stability under varying pH levels and temperatures is critical for its application in research and industry.
(3-(Benzyloxy)-4-methoxyphenyl)methanol has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: